molecular formula C14H13N3 B2518512 2-Benzyl-1H-benzoimidazol-5-ylamine CAS No. 108281-61-4; 313518-70-6

2-Benzyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2518512
CAS No.: 108281-61-4; 313518-70-6
M. Wt: 223.279
InChI Key: MQTBODNTRQAUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1H-benzoimidazol-5-ylamine (CAS 108281-61-4) is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a benzimidazole core, a versatile scaffold known for its wide spectrum of pharmacological activities, fused with a benzene ring and substituted with a benzyl group at the 2-position and an amine at the 5-position . This structure allows it to interact with various biological targets through mechanisms like hydrogen bonding and π-π stacking . The primary research value of this compound lies in its potential biological activities. Benzimidazole derivatives are extensively investigated for their anticancer properties , with studies indicating they can inhibit tumor cell proliferation by interacting with DNA, inhibiting key enzymes like topoisomerase II, and modulating cellular pathways crucial for cancer development . Furthermore, structural analogues of this compound have demonstrated potent antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria like Escherichia coli and Staphylococcus aureus , as well as fungi . The amine functional group at the 5-position provides a handle for further chemical modification, making this compound a valuable building block for synthesizing more complex molecules and generating structure-activity relationship (SAR) data to optimize efficacy and selectivity . Researchers utilize this compound in exploring enzyme inhibition, protein interactions, and as a ligand in coordination chemistry . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBODNTRQAUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903549
Record name NoName_4233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
2-Benzyl-1H-benzoimidazol-5-ylamine 2-benzyl, 5-amine C₁₄H₁₄ClN₃ 259.74 Benzyl at 2-position; hydrochloride salt 110178-73-9
1-Benzyl-1H-benzimidazol-5-amine 1-benzyl, 5-amine C₁₄H₁₃N₃ 223.27 Benzyl at 1-position; trihydrochloride salt 26530-89-2
2-Methyl-1H-benzoimidazol-5-ylamine 2-methyl, 5-amine C₈H₉N₃ 147.18 Methyl at 2-position; simpler alkyl group 1571-93-3
1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine 1-ethyl, 2-isopropyl, 5-amine C₁₂H₁₇N₃ 203.28 Branched alkyl substituents 879037-89-5
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Ethylamine side chain C₉H₁₂N₃ 162.22 Ethyl linker to imidazole core 88704-72-7

Key Observations :

  • Substitution Position : The 1-benzyl analog (CAS 26530-89-2) is a structural isomer, but positional differences alter steric and electronic interactions with biological targets .
  • Alkyl vs.
  • Bulkier Substituents : The 1-ethyl-2-isopropyl analog (CAS 879037-89-5) introduces steric hindrance, which may affect metabolic stability .

Physicochemical Properties

Property This compound 1-Benzyl-1H-benzimidazol-5-amine 2-Methyl-1H-benzoimidazol-5-ylamine
Molecular Weight 259.74 223.27 147.18
Solubility Moderate (HCl salt improves water solubility) High (trihydrochloride salt) Low (free base)
logP (Predicted) ~3.2 (benzyl enhances lipophilicity) ~2.8 ~1.5
pKa 5.97 ± 0.10 (amine protonation) Not reported 5.82 ± 0.10

Key Observations :

  • Salt forms (e.g., hydrochloride) improve aqueous solubility, critical for oral bioavailability .

Key Observations :

  • Benzimidazole salts generally require careful handling due to irritant properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Benzyl-1H-benzoimidazol-5-ylamine?

  • Methodological Answer : The compound can be synthesized via the Phillips reaction, which involves condensation of o-phenylenediamine with a benzyl-substituted organic acid (e.g., benzylformic acid) in the presence of a dilute mineral acid. Reaction optimization may include refluxing in ethanol or methanol under acidic conditions (e.g., HCl) to promote cyclization. Post-synthesis purification typically employs recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm benzyl substitution patterns and aromatic proton environments.
  • Infrared Spectroscopy (IR) : Identification of NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1450–1600 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validation of molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtained) for definitive bond-length and angle confirmation .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in a moisture-free environment, preferably in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Stability tests via periodic HPLC analysis are advised to monitor degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance benzyl group incorporation in this compound synthesis?

  • Methodological Answer :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in the benzyl-substituted acid.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature Control : Stepwise heating (e.g., 80–100°C) to balance cyclization kinetics and byproduct suppression.
  • Reaction Monitoring : TLC or in-situ IR to track intermediate formation and adjust reaction time .

Q. How can discrepancies in NMR data for this compound be resolved?

  • Methodological Answer :

  • Tautomerism Analysis : Benzimidazoles often exhibit NH tautomerism, leading to split signals. Use variable-temperature NMR to observe dynamic exchange.
  • Solvent Effects : Compare DMSO-d₆ (H-bonding solvent) vs. CDCl₃ to assess solvent-induced shifts.
  • 2D NMR : HSQC and HMBC experiments to assign ambiguous proton-carbon correlations.
  • Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies are effective in designing biological activity studies for this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize targets with structural homology to known benzimidazole-active sites (e.g., ATP-binding pockets in kinases).
  • In Silico Screening : Molecular docking (AutoDock Vina, Glide) to predict binding affinities.
  • In Vitro Assays : Use fluorescence polarization for protein-ligand interaction studies or MIC assays for antimicrobial activity.
  • SAR Analysis : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) to map activity trends .

Q. How can computational methods elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Study ligand-protein binding stability over time (e.g., 100 ns trajectories).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites.
  • Pharmacophore Modeling : Identify essential functional groups for activity using tools like Schrödinger’s Phase.
  • ADMET Prediction : Use SwissADME or ADMETLab to assess pharmacokinetic properties and toxicity risks .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data in published studies on benzimidazole derivatives?

  • Methodological Answer :

  • Source Verification : Cross-check with authoritative databases (e.g., PubChem, CAS) for validated spectra.
  • Experimental Reproducibility : Replicate synthesis and characterization under identical conditions.
  • Error Analysis : Consider instrument calibration (e.g., NMR shimming, IR baseline correction) and sample purity (>95% by HPLC).
  • Peer Consultation : Collaborate with crystallography or spectroscopy experts to resolve ambiguities .

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